
3-(4-ethoxyphenyl)-5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves multi-step chemical reactions, including the cyclization of substituted-benzoic acid hydrazides or the oxidative cyclization of hydrazones. These processes are crucial for forming the oxadiazole core, with modifications allowing for the introduction of various substituents, such as ethoxy and methoxy phenyl groups, to achieve desired molecular architectures and functionalities (Rai et al., 2009), (Gaonkar et al., 2011).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including the target compound, can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed information about the molecular framework, including the positioning of ethoxy and methoxy groups and the oxadiazole core. The structural analysis is pivotal for understanding the compound's reactivity and interaction mechanisms (Bohle & Perepichka, 2009).
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are influenced by the compound's functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. For instance, the presence of an ethoxyphenyl or methoxyphenyl group can significantly impact the compound's reactivity towards different reagents (Yakantham et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. They found that these compounds effectively inhibit corrosion through the formation of a protective layer on the metal surface, as confirmed by various methods including gravimetric and electrochemical studies, SEM, and computational analyses (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. These compounds demonstrated promising anticancer properties, particularly against breast and lung cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
Liu, Wang, Zhou, and Gan (2022) researched novel 1,2,4-oxadiazole derivatives for their nematocidal activities. They identified specific compounds that exhibited significant nematocidal activity, which could lead to the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anticonvulsant Properties
Tsitsa et al. (1989) synthesized bisubstituted 1,3,4-oxadiazoles and evaluated their anticonvulsant activity. They discovered that certain derivatives exhibited significant anticonvulsant potency, highlighting the potential of 1,3,4-oxadiazole derivatives in the development of anticonvulsant drugs (Tsitsa et al., 1989).
Antibacterial Activity
Tien et al. (2016) synthesized derivatives of 1,3,4-oxadiazole and assessed their antibacterial activity against various microorganisms. These compounds showed promising results, particularly against bacteria, mold, and yeast (Tien et al., 2016).
Luminescent Properties
Mikhailov et al. (2016) explored the luminescent properties of 1,2,4-oxadiazole derivatives and their chelate complexes with Zinc(II) and Copper(II). They found that these compounds exhibited luminescence with potential applications in various fields (Mikhailov et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-27-17-9-7-15(8-10-17)20-23-19(28-24-20)14-29-21-22-11-12-25(21)16-5-4-6-18(13-16)26-2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOIBYISKHRDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



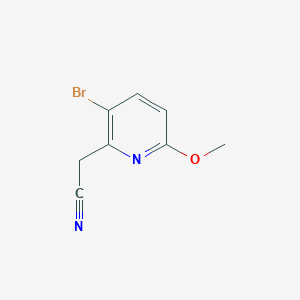
![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
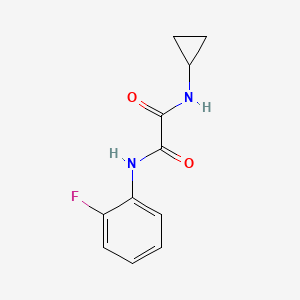
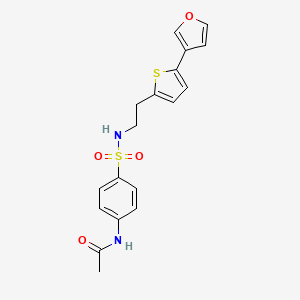

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
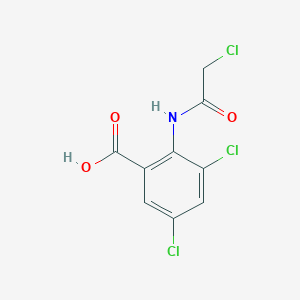
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
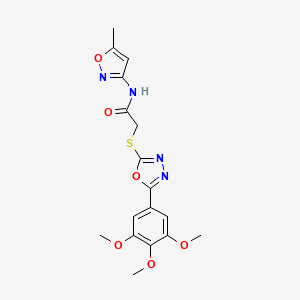
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)
